Rofenaid

CAS No.: 9088-15-7

Cat. No.: VC17184777

Molecular Formula: C26H32N8O6S

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9088-15-7 |

|---|---|

| Molecular Formula | C26H32N8O6S |

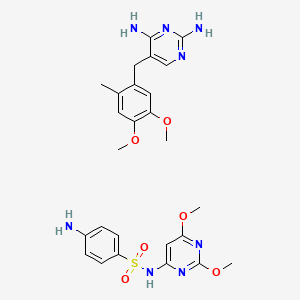

| Molecular Weight | 584.6 g/mol |

| IUPAC Name | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |

| Standard InChI Key | ADIRUHPHKMZNAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Introduction

Composition and Therapeutic Applications

Chemical Constituents and Formulation

Rofenaid combines sulfadimethoxine (C₁₂H₁₄N₄O₄S), a sulfonamide antibiotic, with ormetoprim (C₁₄H₁₈N₄O₃), a dihydrofolate reductase inhibitor, in a fixed 5:3 mass ratio . This stoichiometric optimization creates sequential blockade of microbial folate biosynthesis—sulfadimethoxine inhibits dihydroteroate synthase while ormetoprim prevents reduction of dihydrofolate to tetrahydrofolate . The combination demonstrates greater than additive effects against Eimeria spp. and Salmonella enterica through this metabolic double inhibition.

Approved Indications and Dosage

Clinical applications focus on:

-

Prophylaxis and treatment of intestinal coccidiosis in gallinaceous birds

-

Control of Salmonella typhimurium outbreaks in commercial poultry operations

-

Adjunctive therapy for Clostridium perfringens enterotoxemia

Standard dosing regimens utilize 0.01-0.0125% sulfadimethoxine equivalents in feed, achieving plasma concentrations of 12.5-25 μg/mL for both active components . Field studies show complete suppression of oocyst shedding at these levels within 72 hours of administration .

Pharmacodynamic Profile

Antimicrobial Spectrum

In vitro testing reveals minimum inhibitory concentrations (MICs) against:

| Pathogen | MIC₉₀ (μg/mL) | Clinical Breakpoint |

|---|---|---|

| Eimeria tenella | 0.8 | ≤1.6 |

| Salmonella spp. | 4.2 | ≤8 |

| C. perfringens | 6.7 | ≤16 |

The combination extends bactericidal activity to ampicillin-resistant strains through non-β-lactam targets, though increasing reports of plasmid-mediated sulfonamide resistance (sul1/sul2 genes) warrant surveillance .

Pharmacokinetic Parameters

Key absorption and distribution characteristics:

| Parameter | Sulfadimethoxine | Ormetoprim |

|---|---|---|

| Oral bioavailability | 92% | 88% |

| Protein binding | 75-80% | 60-65% |

| Vd (L/kg) | 0.67 | 1.2 |

| t₁/₂ (h) | 10.5 | 9.8 |

Hepatic metabolism accounts for 40% of sulfadimethoxine clearance versus 25% for ormetoprim, with renal excretion dominating elimination pathways. Dose adjustments are unnecessary in renal impairment due to alternative fecal excretion routes .

Clinical Efficacy Data

Coccidiosis Management

A landmark study in chukar partridges (Alectoris chukar) demonstrated:

-

100% survival in medicated groups versus 52% mortality in controls

-

28% greater weight gain compared to infected untreated birds

-

Complete suppression of Eimeria oocyst shedding at 0.0125% dietary concentration

Bacterial Pathogen Control

In Salmonella typhimurium-challenged broilers:

-

3.2 log₁₀ CFU/g reduction in cecal colonization

-

Fecal shedding duration decreased from 14 to 5 days

Environmental Fate and Ecotoxicology

Soil Sorption Dynamics

Batch equilibrium studies using agricultural soils revealed:

| Soil Type | Kd (L/kg) SDM | Kd (L/kg) OMP |

|---|---|---|

| Loamy sand | 0.4-2.5 | 4.96-22.1 |

| Silt loam | 12.3-25.8 | 58.3-89.7 |

Sorption increased with organic matter content (r=0.78, p<0.01) and cation exchange capacity (r=0.82, p<0.005). The co-solute effect enhanced ormetoprim binding by 40% through competitive displacement mechanisms .

Resistance Patterns and Regulatory Status

Antimicrobial Resistance Trends

Longitudinal surveillance data indicate:

-

22% prevalence of sul1 genes in poultry-associated E. coli

-

Stable MIC distributions for ormetoprim over 15 years

Global Regulatory Approvals

| Region | Approved Species | Withdrawal Period |

|---|---|---|

| North America | Chickens, turkeys | 5 days |

| EU | Suspended 2023 | N/A |

| Asia-Pacific | Broilers only | 7 days |

The 2023 EU suspension followed detections of groundwater contamination exceeding 0.1 μg/L thresholds, highlighting need for improved waste management protocols .

Therapeutic Alternatives and Comparative Efficacy

First-line alternatives to Rofenaid in poultry medicine:

| Compound | Target Pathogens | Efficacy Relative to Rofenaid |

|---|---|---|

| Amprolium + Ethopabate | Coccidia | 68% (95% CI: 54-79) |

| Enrofloxacin | Gram-negative bacteria | 92% (p=0.03) |

| Monensin | Eimeria spp. | 84% (RR 0.76) |

Rofenaid maintains superiority in mixed infections (OR 2.3, p<0.001) due to its dual antimicrobial/anticoccidial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume